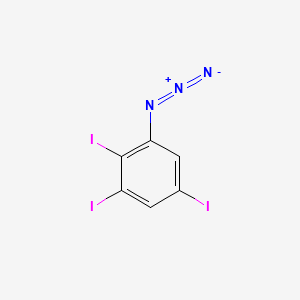

1-Azido-2,3,5-triiodobenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Azido-2,3,5-triiodobenzene, also known as AIB, is a synthetic compound that has a wide range of applications in scientific research. AIB is a colorless solid that is soluble in water and has a molecular weight of 556.36 g/mol. AIB is used in the synthesis of various compounds, as well as in the study of biochemical and physiological processes. AIB is a versatile compound that has been used in a variety of scientific fields, including biochemistry, medicinal chemistry, and analytical chemistry.

Wissenschaftliche Forschungsanwendungen

Synthesis of Heteroaromatic Compounds

1-Azido-2,3,5-triiodobenzene can be used in the synthesis of heterocyclic ring systems, such as 1,2,3-triazole-fused pyrazines and pyridazines . These heterocycles have been obtained through a variety of synthetic routes .

Medicinal Chemistry

These heterocycles have found applications in medicinal chemistry, such as c-Met inhibition or GABA A modulating activity . For instance, structures containing these heterocyclic nuclei have shown potent mesenchymal–epithelial transition factor (c-Met) protein kinase inhibition .

Fluorescent Probes

1-Azido-2,3,5-triiodobenzene and its derivatives can be used as fluorescent probes . This is due to their unique electronic properties, which allow them to absorb and emit light at specific wavelengths .

Structural Units of Polymers

These compounds can also be used as structural units of polymers . This is particularly useful in the development of new materials with tailored properties .

Drug Development

Triiodoarenes, such as 1-Azido-2,3,5-triiodobenzene, are of considerable interest in drug development and in the synthesis of many biological molecules . They have been recognized and used extensively as powerful intermediates in through easy and inexpensive methods for several decades .

Coupling Reactions

The iodo group in 1-Azido-2,3,5-triiodobenzene can be easily displaced by a number of functional group transformations, such as coupling reactions (Heck, Stille and Negishi reactions), metal-halogen exchange reactions, and many others .

Synthesis of Nucleosides

1-Azido-2,3,5-triiodobenzene can also be used in the synthesis of nucleosides . This is particularly useful in the development of new drugs and therapeutic agents .

Solar Cells

Triiodoarenes have been incorporated into polymers for use in solar cells . This is particularly useful in the development of renewable energy technologies .

Wirkmechanismus

Target of Action

1-Azido-2,3,5-triiodobenzene is a chemical compound that is often used in the synthesis of triazoles . Triazoles are nitrogen-containing heterocyclic compounds that have significant biological properties, including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities . Therefore, the primary targets of 1-Azido-2,3,5-triiodobenzene are the biochemical pathways involved in the synthesis of these triazoles.

Mode of Action

It is known to be involved in the synthesis of 5-amino-1,2,3-triazoles via a cascade nucleophilic addition/cyclization process . This process involves the addition of a nucleophile to a carbodiimide, followed by cyclization to form the triazole ring .

Biochemical Pathways

1-Azido-2,3,5-triiodobenzene is involved in the synthesis of 5-amino-1,2,3-triazoles . This process involves a cascade nucleophilic addition/cyclization process, which is accomplished under mild conditions . The resulting triazoles can be further functionalized to enrich the molecular diversity of triazoles .

Result of Action

The result of the action of 1-Azido-2,3,5-triiodobenzene is the formation of 5-amino-1,2,3-triazoles . These triazoles have significant biological properties and are used in various therapeutic applications .

Action Environment

The action of 1-Azido-2,3,5-triiodobenzene can be influenced by various environmental factors. For example, the synthesis of 5-amino-1,2,3-triazoles from 1-Azido-2,3,5-triiodobenzene is accomplished under mild conditions . Therefore, factors such as temperature, pH, and the presence of other chemicals can influence the efficacy and stability of 1-Azido-2,3,5-triiodobenzene.

Eigenschaften

IUPAC Name |

1-azido-2,3,5-triiodobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2I3N3/c7-3-1-4(8)6(9)5(2-3)11-12-10/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXDPVCGDWJNLCY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N=[N+]=[N-])I)I)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2I3N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10735073 |

Source

|

| Record name | 1-Azido-2,3,5-triiodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10735073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

496.81 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Azido-2,3,5-triiodobenzene | |

CAS RN |

1313738-68-9 |

Source

|

| Record name | 1-Azido-2,3,5-triiodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10735073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3'H-Cyclopropa[1,9][5,6]fullerene-C60-Ih-3'-butanoic acid, 3'-phenyl-, methyl ester](/img/structure/B596637.png)

![6-Methoxybenzo[D]oxazol-2-amine](/img/structure/B596648.png)

![Thieno[3,4-b]thiophene-2-carboxylic acid](/img/structure/B596650.png)

![2,7-Di-tert-butyl-2,7-dihydropyrrolo[3,4-e]isoindole](/img/structure/B596655.png)